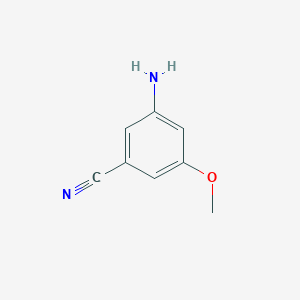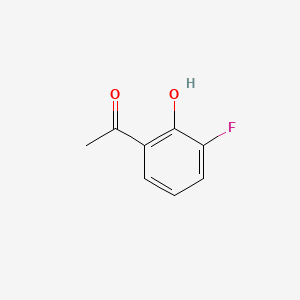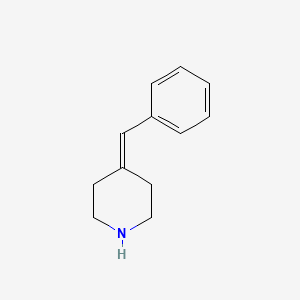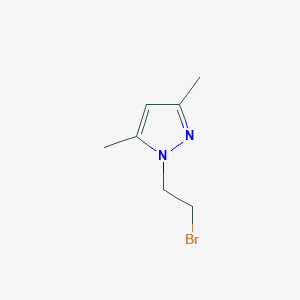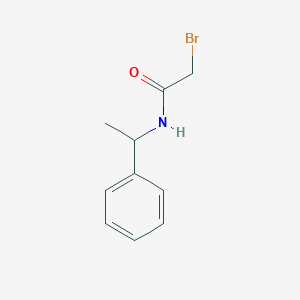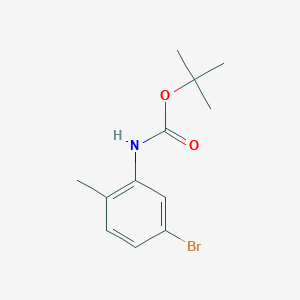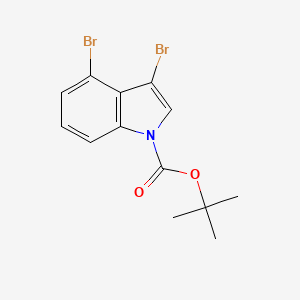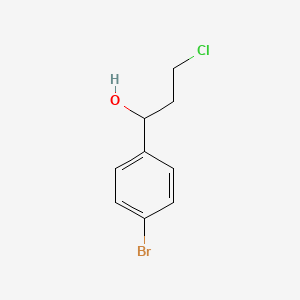
1-(4-Bromophenyl)-3-chloropropan-1-ol
Übersicht
Beschreibung
The compound "1-(4-Bromophenyl)-3-chloropropan-1-ol" is a halogenated organic molecule that contains a bromine and a chlorine atom attached to different positions on a propane chain, which also bears an alcohol functional group. This structure suggests potential reactivity typical of halogenated alcohols, such as participation in nucleophilic substitution reactions or serving as an intermediate in the synthesis of more complex organic compounds.
Synthesis Analysis
The synthesis of halogenated alcohols often involves the use of halogenated reagents and the careful control of reaction conditions to ensure the selective introduction of halogen atoms at the desired positions. For example, the synthesis of enantiomerically pure diarylethanes, which share structural similarities with "1-(4-Bromophenyl)-3-chloropropan-1-ol," can be achieved through a multi-step procedure starting from related halogenated ketones, as described in the synthesis of 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane . Additionally, the generation of 3-chloro-1-lithiopropene and its subsequent reactions with alkylboronates to give 3-alkylprop-1-en-3-ols demonstrates the reactivity of chlorinated alkenes, which could be relevant to the synthesis of chlorinated alcohols .
Molecular Structure Analysis
The molecular structure of halogenated compounds like "1-(4-Bromophenyl)-3-chloropropan-1-ol" can be elucidated using techniques such as X-ray diffraction, as demonstrated in the structural analysis of related compounds . These analyses provide insights into the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the compound's reactivity and physical properties.
Chemical Reactions Analysis
Halogenated alcohols can participate in various chemical reactions, including nucleophilic substitution and elimination reactions. The presence of a bromophenyl group suggests potential for electrophilic aromatic substitution reactions, as well as interactions with nucleophiles. The reactivity of similar bromophenyl-containing compounds has been explored, such as the Lewis acid-catalyzed reactions leading to benzofurans and the reactions of bromophenyl ketones with Grignard reagents to produce tertiary amino alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(4-Bromophenyl)-3-chloropropan-1-ol" would be influenced by the presence of the halogen atoms and the alcohol functional group. These properties include boiling and melting points, solubility, and reactivity. The electron-donating and withdrawing effects of the alcohol and halogen groups, respectively, would affect the compound's acidity and nucleophilicity. Gas-phase electron diffraction studies of similar halogenated compounds, such as 1-bromo-3-chloropropane, provide data on the conformational compositions and molecular geometries that are relevant to understanding the physical properties of these molecules .
Wissenschaftliche Forschungsanwendungen
Optical Properties and Charge Transport
- Optoelectronic and Charge Transport Properties : The compound exhibits significant optoelectronic and charge transport properties, making it suitable for use in semiconductor devices. Its molecular structure and optical properties, both linear and nonlinear, have been explored, indicating its potential in optoelectronic applications (Shkir et al., 2019).
Synthesis and Chemical Reactions
- Functional Organolithium Reagent : It acts as a functional organolithium reagent in chemical reactions. Its reactivity with alkylboronates has been explored, leading to the formation of 3-alkylprop-1-en-3-ols, indicating its utility in organic synthesis (Smith et al., 2013).
- Synthesis of Tertiary Amino Alcohols : It is used in synthesizing tertiary amino alcohols, particularly in the formation of 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, which are analogs of Trihexyphenidyl (Isakhanyan et al., 2008).
Biological and Pharmaceutical Studies
- Cytotoxic Test Against Breast Cancer Cells : A derivative of this compound was tested for its cytotoxic effects on MCF-7 breast cancer cells, demonstrating potential as a cancer prevention agent (Brahmana et al., 2022).
- Antimicrobial Properties : Some derivatives have shown antimicrobial properties, particularly against various pathogens, indicating its potential in developing new antimicrobial agents (Gorbovoi et al., 2008).
Structural and Conformational Analysis
- Molecular Structure Investigation : Its molecular structure has been investigated using various spectroscopic techniques and density functional theory, providing insights into its physical and chemical characteristics (Bhumannavar, 2021).
- Halogen Bonding Analysis : The halogen bonding in its derivatives has been studied, providing information on the stabilizing interactions within its molecular structure (Mirosław et al., 2015).
Enantioselective Synthesis
- Lipase-Catalyzed Synthesis of Enantiomers : The compound has been used in the lipase-catalyzed synthesis of its enantiomers, demonstrating its applicability in producing specific enantiomers for pharmaceutical purposes (Pop et al., 2011).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-chloropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJKBOMYDGMFKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCl)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276241 | |
| Record name | 4-Bromo-α-(2-chloroethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-chloropropan-1-ol | |
CAS RN |
25574-19-0 | |
| Record name | 4-Bromo-α-(2-chloroethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25574-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-α-(2-chloroethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


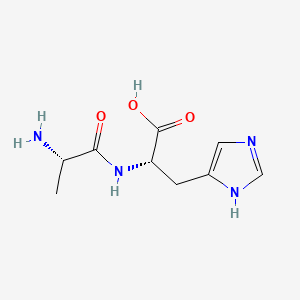
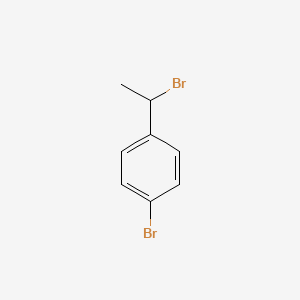
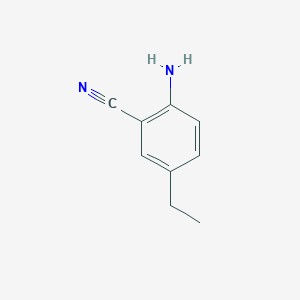
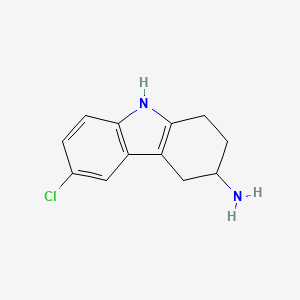
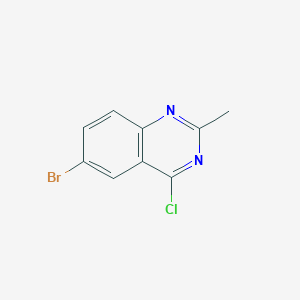
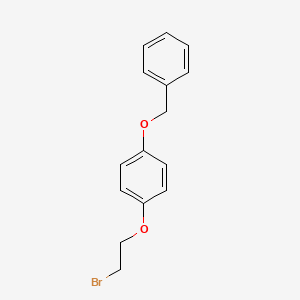
![(4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B1278189.png)
